Methyl 6-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Methyl 6-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups, such as a chloro group, a difluorobenzylamino group, and a methyl ester group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a condensation reaction between aniline derivatives and β-ketoesters under acidic conditions. This step forms the quinoline ring system.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Amination with Difluorobenzylamine: The difluorobenzylamino group is introduced through a nucleophilic substitution reaction between the chloroquinoline intermediate and 3,5-difluorobenzylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, and solvents like dimethylformamide or dichloromethane.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate: Similar structure but lacks the difluorobenzyl group.
Methyl 6-chloro-4-((3,5-dichlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate: Similar structure but with dichlorobenzyl instead of difluorobenzyl.
Methyl 6-chloro-4-((3,5-dimethylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate: Similar structure but with dimethylbenzyl instead of difluorobenzyl.
Uniqueness
The presence of the 3,5-difluorobenzylamino group in Methyl 6-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C18H13ClF2N2O3 |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
methyl 6-chloro-4-[(3,5-difluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C18H13ClF2N2O3/c1-26-18(25)15-16(22-8-9-4-11(20)7-12(21)5-9)13-6-10(19)2-3-14(13)23-17(15)24/h2-7H,8H2,1H3,(H2,22,23,24) |
InChI Key |
OVJRCKQAAOTBJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)NCC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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